molecular formula C17H16N2O2 B020149 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid CAS No. 189005-44-5

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

Cat. No. B020149
M. Wt: 280.32 g/mol
InChI Key: JHGHLTNIQXXXNV-UHFFFAOYSA-N
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Patent
US06384226B2

Procedure details

A solution of potassium hydroxide (90% titre; 30.3 g; 0.48 mols) in water (225 mL) and ethanol (65 mL) is added with ethyl 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine-3-glyoxalate (141.5 g; 0.44 mols). The suspension is refluxed to obtain a yellow-orange solution, which is concentrated to reach a temperature of 98-100° C. and added with hydrazine (51.7% titre, 27.5 g; 0.44 mols). The solution is refluxed for 14 hours, then cooled to about 60° C., added with potassium hydroxide (90% titre, 54.9 g; 0.88 mols), then distilled under atmospheric pressure to reach the inner temperature of 122÷124° C., keeping the resulting suspension under reflux until nitrogen evolution ceases. The mixture is cooled to about 100° C., diluted with water (500 mL), cooled at room temperature and filtered through Celite. The resulting clear solution is dropped in about one hour into an acetic acid solution (91 g; 1.52 mols) in methanol (500 mL). The resulting suspension is cooled to 0÷5° C., filtered and the solid is washed with water, then dried at 60° C. under vacuum to obtain 2-(4-methylphenyl)-6-methylimidazo[1,2-a]-pyridine-3-acetic acid (118.4 g, 98.5% titre, K.F. 1.4%, yield 96.5%).
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
141.5 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
54.9 g
Type
reactant
Reaction Step Three
Quantity
91 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[C:12]3[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][N:13]3[C:19]=2[C:20](=O)[C:21]([O:23]CC)=[O:22])=[CH:6][CH:5]=1.NN.C(O)(=O)C>O.C(O)C.CO>[CH3:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[N:11]=[C:12]3[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][N:13]3[C:19]=2[CH2:20][C:21]([OH:23])=[O:22])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
141.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C)C1C(C(=O)OCC)=O
Name
Quantity
225 mL
Type
solvent
Smiles
O
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
NN
Step Three
Name
Quantity
54.9 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
91 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is refluxed
CUSTOM
Type
CUSTOM
Details
to obtain a yellow-orange solution, which
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
a temperature of 98-100° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 14 hours
Duration
14 h
DISTILLATION
Type
DISTILLATION
Details
distilled under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
the inner temperature of 122÷124° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until nitrogen evolution ceases
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to about 100° C.
ADDITION
Type
ADDITION
Details
diluted with water (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled at room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is cooled to 0÷5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C)C1CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 118.4 g
YIELD: PERCENTYIELD 96.5%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.